molecular formula C149H246N54O46S9 B1151364 HsTx1

HsTx1

Cat. No.: B1151364
M. Wt: 3819.87 Da
Attention: For research use only. Not for human or veterinary use.
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Description

HsTx1 is a 34-amino acid peptide toxin sourced from the venom of the scorpion Heterometrus spinifer , stabilized by four disulfide bridges and a C-terminal amidation . Its primary research value lies in being one of the most potent known peptidic inhibitors of the voltage-gated potassium channel Kv1.3, with an IC50 in the low picomolar range . The channel Kv1.3 is a well-validated therapeutic target because it is significantly upregulated in activated human effector memory T (TEM) cells and activated microglia, which are key drivers of inflammation in autoimmune diseases and neuroinflammatory conditions . Research-grade HsTx1 is crucial for investigating the role of Kv1.3 in immunology and neurology. A key analogue, HsTX1[R14A], developed by replacing arginine 14 with alanine, displays enhanced selectivity—over 2,000-fold for Kv1.3 over the closely related Kv1.1 channel—making it an exceptionally valuable tool for specific Kv1.3 blockade without affecting off-target channels . Studies have demonstrated that HsTX1[R14A] effectively attenuates microglia-mediated neuroinflammation, reducing the production of pro-inflammatory cytokines like TNF-α and IL-6 in both in vitro and in vivo models . Furthermore, in models of inflammatory arthritis, HsTX1[R14A] and its PEGylated form have been shown to preferentially inhibit TEM cell proliferation and reduce disease severity, highlighting its potential as a lead compound for developing therapeutics against TEM cell-mediated autoimmune diseases .

Properties

Molecular Formula

C149H246N54O46S9

Molecular Weight

3819.87 Da

Appearance

White lyophilized solidPurity rate: > 95 %AA sequence: Ala-Ser-Cys3-Arg-Thr-Pro-Lys-Asp-Cys9-Ala-Asp-Pro-Cys13-Arg-Lys-Glu-Thr-Gly-Cys19-Pro-Tyr-Gly-Lys-Cys24-Met-Asn-Arg-Lys-Cys29-Lys-Cys31-Asn-Arg-Cys34-NH2Disulfide bonds: Cys3-Cys24, Cys9-Cys29, Cys13-Cys31 and Cys19-Cys34Length (aa): 34

Origin of Product

United States

Scientific Research Applications

Structure and Mechanism of Action

HsTX1 is a 34-residue peptide characterized by four disulfide bridges, which contribute to its stability and functional properties. It exhibits high affinity for Kv1.3 channels, with an IC50 value as low as 11 pM . The peptide's mechanism involves binding to Kv1.3, inhibiting its activity, which is particularly relevant in effector memory T lymphocytes (T EM), implicated in autoimmune responses .

Autoimmune Diseases

The selective inhibition of Kv1.3 by HsTX1 makes it a promising candidate for treating autoimmune diseases such as:

  • Multiple Sclerosis : Studies have shown that blockade of Kv1.3 channels can prevent tissue damage associated with multiple sclerosis by modulating T EM cell activity .
  • Rheumatoid Arthritis : Similar mechanisms apply, where Kv1.3 inhibition may reduce inflammatory responses .

Recent analogues of HsTX1, particularly HsTX1[R14A], have demonstrated over 2000-fold selectivity for Kv1.3 compared to other potassium channels, enhancing their therapeutic potential .

Neurodegenerative Disorders

Emerging research indicates that HsTX1 and its analogues may also play a role in neurodegenerative diseases:

  • Alzheimer's Disease : In studies involving senescence-accelerated mice, administration of HsTX1[R14A] improved cognitive deficits and altered gene expression related to inflammation and synaptic function . This suggests potential neuroprotective effects through Kv1.3 blockade in microglial cells.
  • Other Neuroinflammatory Conditions : The peptide's ability to modulate immune responses may extend to various neuroinflammatory conditions, warranting further investigation into its applications in this area .

Pharmacokinetics and Delivery Methods

The pharmacokinetic profile of HsTX1[R14A] demonstrates favorable characteristics for therapeutic use:

  • Administration Routes : Both intravenous and subcutaneous routes have been shown to be effective for delivering this peptide .
  • Stability and Bioavailability : The analogue exhibits high stability against proteolysis and significant accumulation at sites of Kv channel upregulation, indicating potential for effective therapeutic concentrations in clinical settings .

Case Studies

StudyFocusFindings
Functional assaysAutoimmune diseasesConfirmed selectivity gain for HsTX1[R14A] with significant affinity for Kv1.3 channels .
Biodistribution studyNeuroinflammationHighlighted the potential of HsTX1[R14A] as a treatment for neuroinflammatory diseases mediated by overexpression of Kv1.3 .
Transcriptomics studyAlzheimer's DiseaseShowed cognitive improvements in SAMP8 mice treated with HsTX1[R14A], indicating alterations in inflammation-related gene expression .

Comparison with Similar Compounds

Therapeutic Implications and Limitations

Ongoing research focuses on conjugating HsTx1 analogues with delivery vectors (e.g., AeeA linkers) to enhance bioavailability .

Preparation Methods

Resin Activation and Amino Acid Coupling

The Prelude peptide synthesizer facilitates automated coupling cycles using the following reagents:

  • Fmoc-protected amino acids : Activated with HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) and HOBt (hydroxybenzotriazole) in DMF (dimethylformamide).

  • Deprotection : 20% piperidine in DMF removes Fmoc groups after each coupling step.

  • Coupling time : 60 minutes per residue, ensuring >99% coupling efficiency.

Sequence Assembly

HsTX1’s 34-residue sequence (Fig. 1) is assembled sequentially from C- to N-terminus. Critical residues, such as arginine at position 14 (later modified in analogues), are incorporated using pseudo-proline dipeptides to mitigate aggregation.

Table 1: Key Reagents and Conditions for HsTX1 SPPS

ComponentSpecificationSource
ResinRink amide MBHA (0.59 mmol/g)
ActivatorHBTU/HOBt in DMF
Deprotection agent20% piperidine in DMF
SolventAnhydrous DMF

Folding and Disulfide Bridge Formation

HsTX1’s bioactivity depends on four disulfide bonds (Cys1–Cys25, Cys8–Cys21, Cys12–Cys28, Cys17–Cys32), requiring oxidative folding under controlled conditions.

Oxidative Folding Protocol

  • Cleavage and purification : The crude peptide is cleaved from the resin using TFA (trifluoroacetic acid) with scavengers (e.g., triisopropylsilane) and precipitated in cold diethyl ether.

  • Linear peptide purification : Reverse-phase HPLC (RP-HPLC) on a C18 column (gradient: 10–40% acetonitrile in 0.1% TFA over 60 minutes) yields >95% purity.

  • Folding buffer : 0.1 M ammonium bicarbonate (pH 8.0) with 2 mM reduced glutathione and 0.2 mM oxidized glutathione.

  • Incubation : 48 hours at 4°C under gentle agitation.

Folding Efficiency

RP-HPLC analysis reveals two major peaks:

  • Correctly folded HsTX1 : Retention time ~25 minutes (70–80% yield).

  • Misfolded species : Elute later and are discarded.

Analytical Characterization of HsTX1

Mass Spectrometry (MS)

Electrospray ionization (ESI)-MS confirms the molecular weight of HsTX1:

  • Calculated : 3,842.2 Da (monoisotopic).

  • Observed : 3,842.5 ± 0.3 Da.

Circular Dichroism (CD) Spectroscopy

CD spectra in 10 mM phosphate buffer (pH 7.4) show characteristic β-sheet and random coil structures, consistent with scorpion toxin folds.

Table 2: Structural Features of HsTX1

TechniqueKey FindingsReference
ESI-MSConfirms molecular weight (3,842.5 Da)
CD spectroscopyβ-sheet dominance (45% at 215 nm)
NMRFour disulfide bonds confirmed

Synthesis of HsTX1 Analogues

To enhance Kv1.3 selectivity, position 14 (arginine) is substituted with nonpolar residues (Ala, Phe, Val, Abu).

Rationale for R14 Substitutions

Molecular dynamics simulations predict that replacing Arg14 reduces steric clashes with Kv1.1, improving Kv1.3 selectivity.

SPPS of Analogues

  • Resin and coupling : Identical to wild-type HsTX1.

  • Substitutions : Fmoc-Ala, Fmoc-Phe, or Fmoc-Abu at position 14.

  • Folding : Yields >60% correctly folded product for R14A and R14Abu analogues.

Table 3: Analogue Binding Affinities

AnalogueKv1.3 IC₅₀ (pM)Kv1.1 IC₅₀ (nM)Selectivity (Kv1.1/Kv1.3)
HsTX1[R14A]45 ± 390,000 ± 10,0002,000×
HsTX1[R14Abu]68 ± 12120,000 ± 15,0001,765×

Radiolabeling for Pharmacokinetic Studies

HsTX1[R14A] is conjugated with NOTA (1,4,7-triazacyclononane-triacetic acid) for copper-64 radiolabeling, enabling biodistribution tracking.

NOTA Conjugation

  • Site : N-terminus via aminoethyloxyethyloxyacetyl (AeeA) linker.

  • Reagents : NOTA-NHS ester in DMSO, reacted overnight at pH 8.5.

⁶⁴Cu Labeling Protocol

  • Chelation : NOTA-HsTX1[R14A] (5–100 µg) + ⁶⁴CuCl₂ (35–55 MBq) in ammonium acetate buffer (pH 5.5).

  • Incubation : 30 minutes at 37°C.

  • Purification : RP-HPLC (retention time ~28 minutes) yields >98% radiochemical purity.

Table 4: Radiolabeling Efficiency

ParameterValueSource
Radiochemical yield95 ± 3%
Specific activity1.5 GBq/µmol
Serum stability85% intact after 4 hours

Q & A

Q. What is the primary mechanism by which HsTx1 inhibits Kvchannels, and how does this relate to autoimmune disease therapy?

HsTx1, a scorpion-derived peptide, binds to the extracellular pore region of Kv1.3 channels, forming a "functional dyad" that blocks potassium ion flow . This inhibition reduces lymphocyte activation, particularly in effector memory T (TEM) cells, which overexpress Kv1.3 in autoimmune conditions like lupus. Electrophysiological assays (e.g., whole-cell patch-clamp) demonstrate HsTx1's dose-dependent suppression of Kv1.3 currents (IC₅₀ ~0.3 nM) . Methodologically, researchers should validate channel specificity using Kv1.1 controls, as HsTx1 shows cross-reactivity at higher concentrations (>100 nM) .

Q. What experimental models are most effective for studying HsTx1’s immunosuppressive effects?

  • In vitro : Human T-cell proliferation assays (e.g., CFSE dilution) with TEM and naive/TcM subsets, exposed to HsTx1 concentrations ranging from 0.1–100 nM .
  • In vivo : Murine models of autoimmune diseases (e.g., lupus-prone mice), monitoring cytokine profiles (IFN-γ, IL-17) and CD8+ T-cell activity post-HsTx1 administration .
  • Key controls : Include NK cells (A-NK subset) to assess off-target effects, as HsTx1 does not inhibit their proliferation .

Q. How should researchers address HsTx1’s pharmacokinetic limitations in therapeutic studies?

HsTx1’s short half-life (due to renal clearance) can be mitigated via PEGylation. Conjugating polyethylene glycol (PEG) to HsTx1 extends circulation time while retaining Kv1.3 affinity . Methodological steps:

Synthesize PEG-HsTx1 analogs using maleimide chemistry.

Validate stability via serum incubation assays (e.g., HPLC retention time shifts).

Test efficacy in prolonged T-cell suppression assays (≥72 hours).

Advanced Research Questions

Q. How can conflicting data on HsTx1’s selectivity for Kvvs. Kvbe resolved in experimental design?

shows HsTx1 inhibits Kv1.1 at 100 nM (≈80% current reduction) but not at 0.1 nM. To ensure selectivity:

  • Concentration optimization : Use ≤1 nM HsTx1 for Kv1.3-specific studies.
  • Channel expression systems : Co-express Kv1.3 and Kv1.1 in HEK293 cells to quantify off-target effects under identical conditions.
  • Mutagenesis : Test HsTx1[R14A], a mutant with reduced Kv1.1 affinity, as a negative control .

Q. What statistical approaches are critical for analyzing HsTx1’s dose-response variability across T-cell subsets?

  • Non-linear regression : Fit dose-response curves (e.g., log[inhibitor] vs. normalized proliferation) using the Hill equation to calculate IC₅₀ values for TEM vs. naive/TcM cells .
  • ANOVA with post-hoc tests : Compare cytokine suppression (e.g., IFN-γ levels) across treatment groups.
  • Error sources : Account for intra-assay variability (e.g., pipetting errors) by repeating experiments ≥3 times.

Q. How do researchers reconcile discrepancies in HsTx1’s efficacy between in vitro and in vivo models?

In vitro studies may overstate potency due to controlled conditions. To address this:

  • Pharmacodynamic modeling : Correlate plasma HsTx1 levels with Kv1.3 occupancy in lymphoid tissues.
  • Tissue penetration assays : Use fluorescently labeled HsTx1 (e.g., FITC conjugation) to quantify biodistribution in animal models .
  • Species-specific adjustments : Modify dosing regimens for murine vs. primate studies to account for metabolic differences.

Data Contradiction & Validation

Q. What methodologies validate HsTx1’s proposed "functional dyad" mechanism?

  • Alanine scanning mutagenesis : Identify critical residues (e.g., Lys18, Arg20) in HsTx1’s binding interface with Kv1.3 .
  • Molecular dynamics simulations : Model HsTx1-Kv1.3 interactions to predict binding stability and mutational effects.
  • Surface plasmon resonance (SPR) : Measure kinetic parameters (KD, kon/koff) for wild-type vs. mutant peptides .

Q. How should researchers handle batch-to-batch variability in synthetic HsTx1?

  • Quality control : Use MALDI-TOF mass spectrometry and circular dichroism (CD) to confirm peptide purity and secondary structure.
  • Bioactivity normalization : Calulate EC₅₀ values for each batch using standardized Kv1.3 inhibition assays.
  • Documentation : Report synthesis protocols (e.g., solid-phase vs. recombinant) in supplementary materials .

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